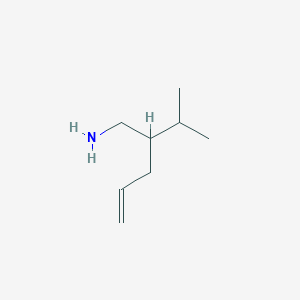
2-Isopropyl-4-penten-1-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4-penten-1-ylamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes an isopropyl group and a pentenyl chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-penten-1-ylamine can be achieved through several methods. One common approach involves the reaction of 2-isopropyl-4-penten-1-ol with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst, such as a metal oxide, and is conducted at elevated temperatures to facilitate the removal of water and promote the formation of the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the reductive amination of 2-isopropyl-4-penten-1-aldehyde using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This method is advantageous due to its high yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-4-penten-1-ylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4-penten-1-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism by which 2-Isopropyl-4-penten-1-ylamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues in the active sites of enzymes or binding to specific receptor sites.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-4-penten-1-ylamine can be compared to other similar compounds, such as:
Isopropylamine: A simpler amine with a similar isopropyl group but lacking the pentenyl chain.
4-Penten-1-amine: Similar structure but without the isopropyl group.
2-Isopropyl-1-pentene: Lacks the amine group, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of the isopropyl group and the pentenyl chain, which provides a balance of steric and electronic properties that can be advantageous in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H17N |
|---|---|
Molekulargewicht |
127.23 g/mol |
IUPAC-Name |
2-propan-2-ylpent-4-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 |
InChI-Schlüssel |
GUEAWZUPBFTKJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC=C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)
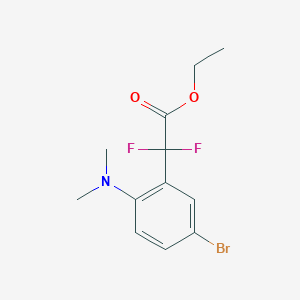
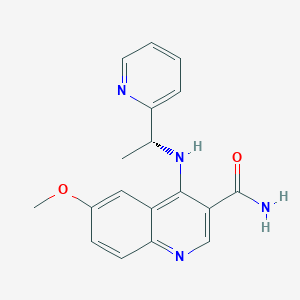
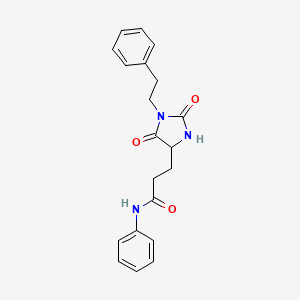
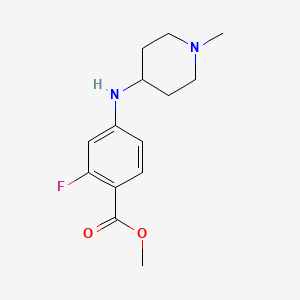
![2-[[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14120461.png)


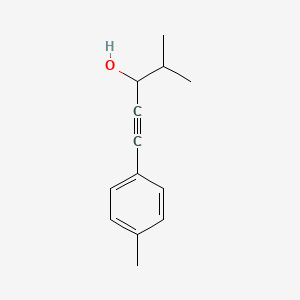
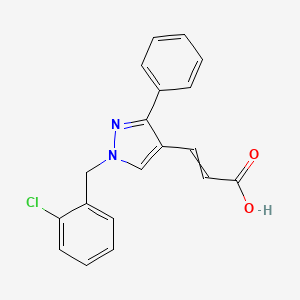

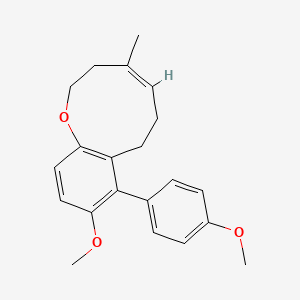
amine](/img/structure/B14120526.png)

